molecular formula C22H32N4O5 B14727432 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid CAS No. 58969-47-4

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid

Katalognummer: B14727432
CAS-Nummer: 58969-47-4
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: UWMHFQKUJFQNCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the quinoline derivative reacts with 1-(6-bromohexyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-methoxyquinoline: Lacks the piperazine moiety, making it less versatile in certain applications.

    N-(6-piperazin-1-ylhexyl)quinolin-8-amine: Lacks the methoxy group, which can affect its reactivity and binding properties.

Uniqueness

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is unique due to the presence of both the methoxy group and the piperazine moiety. This combination enhances its chemical reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

58969-47-4

Molekularformel

C22H32N4O5

Molekulargewicht

432.5 g/mol

IUPAC-Name

6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine;oxalic acid

InChI

InChI=1S/C20H30N4O.C2H2O4/c1-25-18-15-17-7-6-9-23-20(17)19(16-18)22-8-4-2-3-5-12-24-13-10-21-11-14-24;3-1(4)2(5)6/h6-7,9,15-16,21-22H,2-5,8,10-14H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

UWMHFQKUJFQNCM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCN3CCNCC3.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.